molecular formula C9H9BrO4 B182419 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid CAS No. 7509-38-8

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Cat. No. B182419
Key on ui cas rn: 7509-38-8
M. Wt: 261.07 g/mol
InChI Key: YAUZWMLHLWHCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629424B2

Procedure details

In a 50-mL one neck round bottom flask, sodium hydroxide, Catalog No. 655104 from Aldrich Co. (0.33 g) was dissolved in water (37 mL). In the same flask, cis-endo-5-norbornene-2,3-dicarboxylic anhydride, Catalog No. 247634 from Aldrich Co. (2.54 g), and tetrahydrofuran (5 mL) were added. The flask was heated while stirring in a 45° C. water bath for five minutes to dissolve then cooled in an ice bath to 5° C. Bromine, Catalog No. 207888 from Aldrich Co. (2.55 g) was added dropwise to the flask. After stirring for 14 hours at room temperature, extract the product in ethyl acetate (100 mL) and dry with magnesium sulfate. The product, 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3.86 g) was isolated by removing ethyl acetate by rotary evaporation.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cis-endo-5-norbornene-2,3-dicarboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
37 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH:7]2[C@H:8]3[C:13](=[O:14])[O:12][C:10](=[O:11])[C@H:9]3[CH:4]1[CH:5]=[CH:6]2.O1CCCC1.[Br:20]Br>O>[Br:20][CH:6]1[CH:5]2[CH:4]3[CH:9]([CH:8]([C:13]([OH:12])=[O:14])[CH:7]1[CH2:3]3)[C:10](=[O:11])[O:1]2 |f:0.1|

Inputs

Step One
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
cis-endo-5-norbornene-2,3-dicarboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C=CC1[C@@H]3[C@H]2C(=O)OC3=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
37 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
while stirring in a 45° C. water bath for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath to 5° C
ADDITION
Type
ADDITION
Details
(2.55 g) was added dropwise to the flask
STIRRING
Type
STIRRING
Details
After stirring for 14 hours at room temperature
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extract the product in ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1C2CC3C(C(OC13)=O)C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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